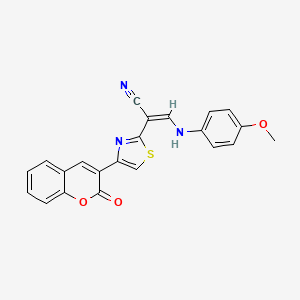

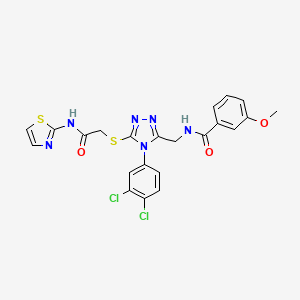

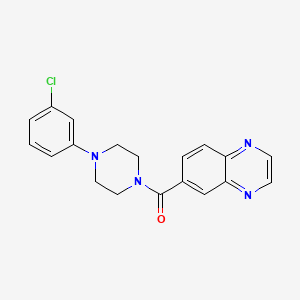

6-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "6-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine" is a structurally complex molecule that appears to be related to a class of compounds involving piperazine and sulfonyl functional groups. These compounds have been studied for their potential applications in various fields, including pharmaceuticals. The piperazine moiety is a common feature in molecules that exhibit pharmacological activity, particularly in the realm of psychotropic medications .

Synthesis Analysis

The synthesis of related compounds has been reported, where piperazine interacts with sulfonyl-containing agents to form salts with potential pharmacological properties. For instance, the interaction of piperazine with 4,4'-sulfonyldiphenol in methanol yields a salt with a self-assembled channel structure . Additionally, a series of (piperazin-1-yl-phenyl)-arylsulfonamides have been synthesized, showing high affinities for serotonin receptors, which suggests a method of synthesis that could potentially be adapted for the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through crystallography. For example, the crystal structure of a hydrochloride salt of a piperazine-containing compound has been elucidated, providing insights into the molecular conformation and potential interaction sites for binding . This information could be valuable in understanding the molecular structure of "this compound".

Chemical Reactions Analysis

While specific chemical reactions of the target compound are not detailed in the provided papers, the literature suggests that piperazine-based compounds can undergo various chemical transformations. The synthesis of sulfonamide derivatives indicates the potential for piperazine to participate in reactions with sulfonyl chlorides or related sulfonyl-containing compounds . Additionally, the formation of cyclic structures through [4 + 2] cycloaddition reactions involving N-sulfonylimines has been reported, which could be relevant to the chemical reactivity of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related structures. Piperazine derivatives often exhibit solid-state properties that include the formation of channel structures and the ability to form multiple hydrogen bonds . The affinity of related compounds for serotonin receptors also suggests that the target compound may have similar solubility and receptor binding characteristics, which are important in determining its pharmacokinetic and pharmacodynamic profiles .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-N,N-diethylpyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O4S/c1-5-23(6-2)19-9-10-20(22-21-19)24-11-13-25(14-12-24)30(26,27)16-7-8-17(28-3)18(15-16)29-4/h7-10,15H,5-6,11-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWZFBLQATULRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3020070.png)

![2-Chloro-N-[[4-(1,1-difluoroethyl)oxan-4-yl]methyl]acetamide](/img/structure/B3020076.png)

![3-(4-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3020080.png)

![2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3020084.png)